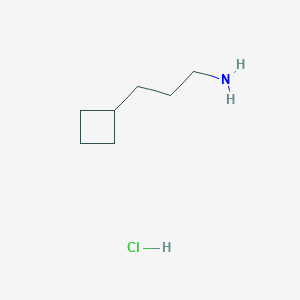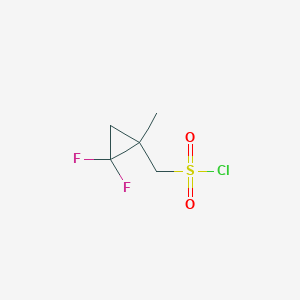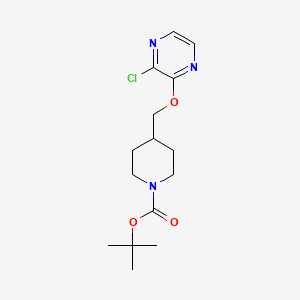![molecular formula C7H4N2O2S B1460342 Ácido tieno[2,3-d]pirimidina-4-carboxílico CAS No. 1955519-70-6](/img/structure/B1460342.png)
Ácido tieno[2,3-d]pirimidina-4-carboxílico
Descripción general
Descripción
Thieno[2,3-d]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[2,3-d]pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[2,3-d]pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Se ha encontrado que las tieno[2,3-d]pirimidin-4(3H)-onas poseen una actividad anticancerígena significativa . Por ejemplo, la 2-(bencilamino)-5,6-dimetiltieno[2,3-d]pirimidin-4(3H)-ona, un derivado de la tieno[2,3-d]pirimidina, ha mostrado actividad citotóxica en casi todas las líneas celulares cancerosas . La más sensible fue la línea celular de melanoma MDA-MB-435 .
Inhibición del crecimiento de células cancerosas
Se han sintetizado y probado nuevos análogos de las tieno[2,3-d]pirimidin-4(3H)-onas para determinar su capacidad para inhibir el crecimiento de células cancerosas . El compuesto 15, por ejemplo, exhibió un fuerte efecto antiproliferativo contra las líneas celulares A549 con valores de IC50 de 0,94 μM, y no mostró toxicidad para las células hepáticas humanas normales .
Métodos de síntesis
Las tieno[2,3-d]pirimidin-4-onas pueden sintetizarse a partir de 2H-tieno[2,3-d][1,3]oxazina-2,4(1H)-dionas, aldehídos aromáticos y bencilamina o 4-hidroxibencilamina . Esta reacción de una sola etapa proporciona un método conveniente para producir derivados de tienopirimidina .
Explorando la vía de fosforilación oxidativa de Mycobacterium
Los derivados de tieno[3,2-d]pirimidin-4-amina pueden utilizarse como una nueva herramienta para explorar la vía de fosforilación oxidativa de Mycobacterium . El compuesto más potente (19) tiene valores de IC50 de 6,2 μM frente a BCG y 7,3 μM frente a N0145-Mtb .
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidine-4-carboxylic acid and its derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties . Specifically, derivatives of Thieno[2,3-d]pyrimidine-4-carboxylic acid have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders . Another study showed that substituted thieno[3,2-d]pyrimidine derivatives act as EZH2 inhibitors .
Mode of Action
For instance, EZH2 inhibitors can prevent the methylation of histone H3, thereby affecting gene expression .
Biochemical Pathways
The biochemical pathways affected by Thieno[2,3-d]pyrimidine-4-carboxylic acid are likely to be diverse, given the wide range of its pharmacological activities. For example, as EZH2 inhibitors, these compounds can affect the histone methylation pathway, leading to changes in gene expression .
Result of Action
The molecular and cellular effects of Thieno[2,3-d]pyrimidine-4-carboxylic acid’s action would depend on the specific target and the nature of the interaction. For instance, as EZH2 inhibitors, these compounds can induce apoptosis and inhibit the migration of certain cancer cells .
Análisis Bioquímico
Biochemical Properties
Thieno[2,3-d]pyrimidine-4-carboxylic acid plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyltransferase 2 (SHMT2), which are involved in the de novo purine biosynthesis and one-carbon metabolism pathways . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes. Additionally, thieno[2,3-d]pyrimidine-4-carboxylic acid has shown antimicrobial activity against Pseudomonas aeruginosa, similar to the reference drug streptomycin .
Cellular Effects
Thieno[2,3-d]pyrimidine-4-carboxylic acid exhibits significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in lymphoma cells, such as SU-DHL-6, in a concentration-dependent manner . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the proliferation of cancer cells by targeting key enzymes involved in nucleotide biosynthesis and folate metabolism .
Molecular Mechanism
The molecular mechanism of action of thieno[2,3-d]pyrimidine-4-carboxylic acid involves its binding interactions with specific biomolecules. It acts as an inhibitor of GARFTase and SHMT2, leading to a disruption in the purine biosynthesis and one-carbon metabolism pathways . These inhibitory effects result in decreased nucleotide synthesis and impaired cell proliferation. Additionally, thieno[2,3-d]pyrimidine-4-carboxylic acid has been shown to bind to folate receptors, enhancing its transport into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thieno[2,3-d]pyrimidine-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that thieno[2,3-d]pyrimidine-4-carboxylic acid maintains its inhibitory effects on target enzymes and continues to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of thieno[2,3-d]pyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and enhanced survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Thieno[2,3-d]pyrimidine-4-carboxylic acid is involved in several metabolic pathways, including the de novo purine biosynthesis and one-carbon metabolism pathways . It interacts with enzymes such as GARFTase and SHMT2, leading to alterations in metabolic flux and metabolite levels. These interactions result in decreased nucleotide synthesis and impaired cell proliferation, making thieno[2,3-d]pyrimidine-4-carboxylic acid a potential therapeutic agent for cancer treatment .
Transport and Distribution
The transport and distribution of thieno[2,3-d]pyrimidine-4-carboxylic acid within cells and tissues are facilitated by its interactions with folate receptors . These receptors enhance the uptake of the compound into cells, allowing it to exert its inhibitory effects on target enzymes. Additionally, thieno[2,3-d]pyrimidine-4-carboxylic acid may interact with other transporters or binding proteins, influencing its localization and accumulation within specific tissues .
Subcellular Localization
Thieno[2,3-d]pyrimidine-4-carboxylic acid exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes involved in nucleotide biosynthesis and one-carbon metabolism . Post-translational modifications and targeting signals may direct thieno[2,3-d]pyrimidine-4-carboxylic acid to specific compartments or organelles, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
thieno[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXKHPSKDOLCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does modifying the structure of Thieno[2,3-d]pyrimidine-4-carboxylic acid impact its activity against different bacterial strains? Can you provide specific examples from the research?
A: The research indicates that structural modifications significantly influence the antimicrobial activity of Thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives. For instance, incorporating a 2-amino-6-methylpyridine group in the amide substituent was found to enhance selectivity against Pseudomonas aeruginosa. [] Specifically, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) displayed potent activity against the reference strain of Pseudomonas aeruginosa ATCC 10145. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for specific bacterial targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoate](/img/structure/B1460259.png)
![[2-Fluoro-(4-difluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1460260.png)






![1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1460276.png)





